![molecular formula C17H18N6O2 B6443454 N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide CAS No. 2640861-87-4](/img/structure/B6443454.png)
N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide
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Description
N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide, commonly known as CPA, is a synthetic compound derived from the purine base, guanine. CPA is a small molecule that has been widely studied for its potential applications in various scientific fields, including drug discovery, biochemistry, and molecular biology. CPA has been found to possess a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Future Directions
Mechanism of Action
Target of Action
Purine conjugates with natural amino acids, which this compound is a part of, are known to have a wide range of therapeutic applications .
Mode of Action
It is known that purine conjugates interact with their targets in a variety of ways, often involving the inhibition or activation of enzymes or receptors .
Biochemical Pathways
Purine conjugates are known to affect a variety of biochemical pathways, often related to the targets they interact with .
Result of Action
Some purine conjugates have been found to exhibit antimycobacterial effects .
properties
IUPAC Name |
N-[3-[(9-cyclopropylpurin-6-yl)amino]-4-methoxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-10(24)21-11-3-6-14(25-2)13(7-11)22-16-15-17(19-8-18-16)23(9-20-15)12-4-5-12/h3,6-9,12H,4-5H2,1-2H3,(H,21,24)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBSCKXOJHGJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NC2=C3C(=NC=N2)N(C=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[(9-cyclopropyl-9H-purin-6-yl)amino]-4-methoxyphenyl}acetamide |
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